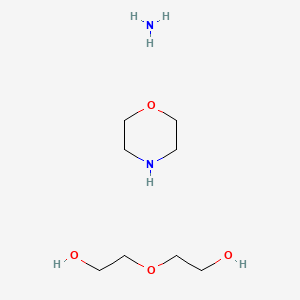
Amix M
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amix M: is a versatile intermediate compound primarily composed of different alkaline amine compounds. It is widely used as a neutralization and grinding agent in various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Amix M is synthesized through the reaction of diethylene glycol and ammonia. This reaction predominantly produces morpholine-based derivatives such as [(aminoethoxy)ethyl]morpholine, [(hydroxyethoxy)ethyl]morpholine, 3-morpholinone, and 4,4’-(oxydi-2,1-ethanediyl)bis[morpholine] .
Industrial Production Methods: The industrial production of this compound involves large-scale reactions in controlled environments to ensure the purity and consistency of the product. The compound is typically packaged in 210KG steel drums for bulk distribution .
Analyse Des Réactions Chimiques
Types of Reactions: Amix M undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different morpholine derivatives.
Reduction: Reduction reactions can modify the amine groups in this compound.
Substitution: this compound can participate in substitution reactions where its amine groups are replaced with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions include various morpholine derivatives, which can be further utilized in different industrial applications .
Applications De Recherche Scientifique
Amix M has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds.
Biology: Employed in the study of amine-based reactions and their biological implications.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized as a neutralization and grinding agent in the production of various industrial products
Mécanisme D'action
The mechanism of action of Amix M involves its interaction with various molecular targets and pathways. As an alkaline amine compound, it can neutralize acidic compounds and facilitate the grinding process in industrial applications. The specific molecular targets and pathways depend on the particular application and the chemical environment in which this compound is used .
Comparaison Avec Des Composés Similaires
Ethanolamines: Similar to Amix M, ethanolamines are used as neutralization agents and intermediates in various chemical reactions.
Morpholine Derivatives: Compounds like [(aminoethoxy)ethyl]morpholine and [(hydroxyethoxy)ethyl]morpholine share structural similarities with this compound.
Uniqueness: this compound is unique due to its composition of different alkaline amine compounds, which provides it with versatile properties and applications. Its ability to act as both a neutralization and grinding agent makes it particularly valuable in industrial processes .
Propriétés
Numéro CAS |
71077-05-9 |
|---|---|
Formule moléculaire |
C8H22N2O4 |
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
azane;2-(2-hydroxyethoxy)ethanol;morpholine |
InChI |
InChI=1S/C4H9NO.C4H10O3.H3N/c1-3-6-4-2-5-1;5-1-3-7-4-2-6;/h5H,1-4H2;5-6H,1-4H2;1H3 |
Clé InChI |
JHMKWDBHCQJSCW-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1.C(COCCO)O.N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![13-Methyl-11-[4-[5-(4,4,5,5,5-pentafluoropentylsulfonyl)pentoxy]phenyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13394075.png)
![(R)-(-)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B13394076.png)
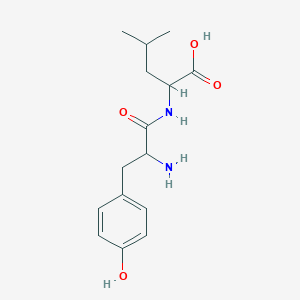
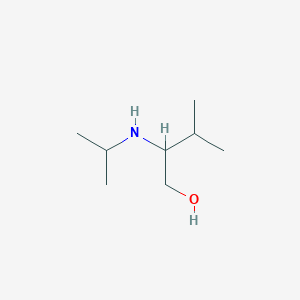
![4-[(3-Cyanophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B13394100.png)
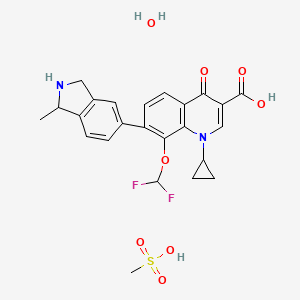
![1-[(2R,3R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-3,4-dihydroxyoxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13394121.png)
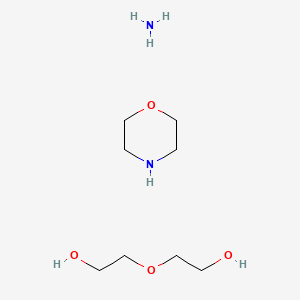
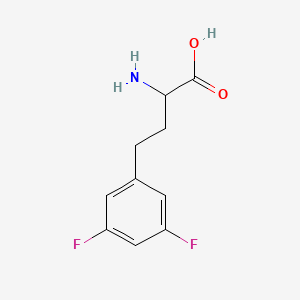
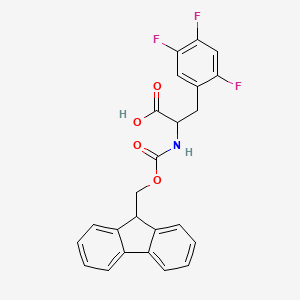
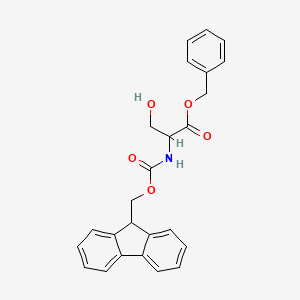
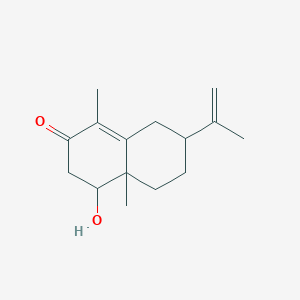

![N-(1-azabicyclo[2.2.2]octan-3-yl)-7-oxo-4H-thieno[3,2-b]pyridine-6-carboxamide;hydrochloride](/img/structure/B13394165.png)
